

An In-depth Technical Guide to 5-Hexynenitrile: Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: 5-Hexynenitrile

Cat. No.: B081637

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Introduction

5-Hexynenitrile, also known as 5-cyano-1-pentyne, is a bifunctional molecule featuring both a terminal alkyne and a nitrile group. This unique combination of reactive functionalities makes it a valuable building block in organic synthesis, particularly in the construction of heterocyclic compounds and for the introduction of cyano and alkynyl moieties into more complex molecules. While the specific historical details of its initial discovery are not prominently documented in readily accessible literature, its synthesis falls under the broader, well-established chemistry of ω -alkynenitriles. This guide provides a comprehensive overview of the synthesis, properties, and significant applications of **5-Hexynenitrile**, with a focus on its utility in modern synthetic methodologies.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of **5-Hexynenitrile** is presented below. This data is essential for its handling, characterization, and use in chemical reactions.

Table 1: Physical and Chemical Properties of **5-Hexynenitrile**

Property	Value	Reference
CAS Number	14918-21-9	[1][2][3]
Molecular Formula	C ₆ H ₇ N	[3][4]
Molecular Weight	93.13 g/mol	[2][3][4]
Appearance	Clear, colorless to amber liquid	[1]
Boiling Point	115-117 °C (lit.)	[1][2]
Density	0.889 g/mL at 25 °C (lit.)	[1][2]
Refractive Index (n _{20/D})	1.44 (lit.)	[1][2]
Flash Point	42 °C (107.6 °F) - closed cup	[1]

| Solubility | Miscible with water |[5] |

Table 2: Spectroscopic Data for **5-Hexynenitrile**

Spectroscopy	Key Peaks / Signals	Reference
Infrared (IR)	The IR spectrum shows characteristic peaks for the terminal alkyne C≡C-H stretch (~3300 cm ⁻¹), the C≡C stretch (~2100 cm ⁻¹), and the nitrile C≡N stretch (~2250 cm ⁻¹).	[4][6][7]
¹ H NMR	The proton NMR spectrum typically displays signals for the terminal alkyne proton (t, ~1.9-2.0 ppm), and methylene protons along the alkyl chain.	[7][8][9]
¹³ C NMR	The carbon NMR spectrum shows distinct signals for the nitrile carbon, the two sp-hybridized alkyne carbons, and the sp ³ -hybridized methylene carbons.	[7][9]

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) at m/z = 93, corresponding to the molecular weight of the compound. [[4][6][10] |

Synthesis and History

While a definitive "discovery" paper for **5-Hexynenitrile** is not readily apparent, its synthesis relies on fundamental and historically significant reactions in organic chemistry. The preparation of ω-alkynenitriles generally involves the introduction of a cyanide group into an alkyne-containing scaffold. A common and straightforward approach is the nucleophilic substitution of a haloalkane with a cyanide salt.

A plausible and frequently utilized synthetic route to **5-Hexynenitrile** involves the reaction of a 5-halosubstituted-1-pentyne with an alkali metal cyanide. This is an example of a standard S_N2 reaction where the cyanide ion acts as the nucleophile.

Below is a general experimental protocol for the synthesis of **5-Hexynenitrile** from a 5-halo-1-pentyne.

Experimental Protocol: Synthesis of 5-Hexynenitrile via Nucleophilic Substitution

Materials:

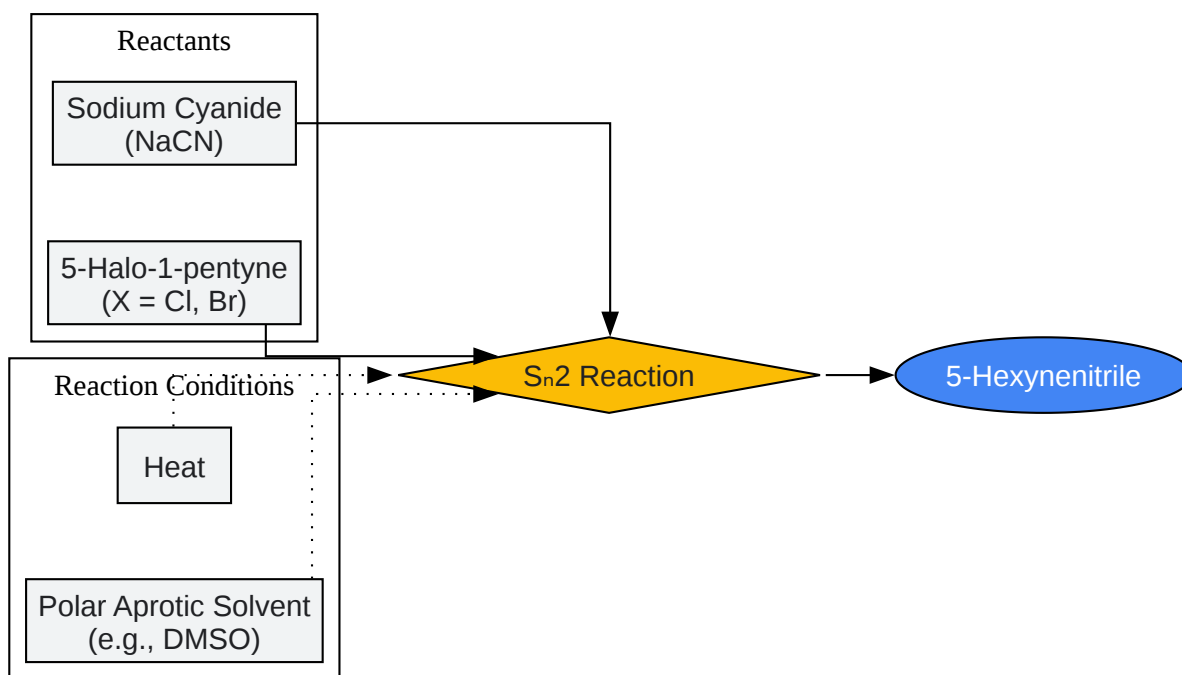
- 5-Chloro-1-pentyne (or 5-Bromo-1-pentyne)
- Sodium cyanide (or Potassium cyanide)
- Anhydrous Dimethyl Sulfoxide (DMSO) or a similar polar aprotic solvent
- Drying agent (e.g., anhydrous magnesium sulfate)
- Dipeptidyl peptidase-4 inhibitor
- Distilled water
- Ether (or other suitable extraction solvent)

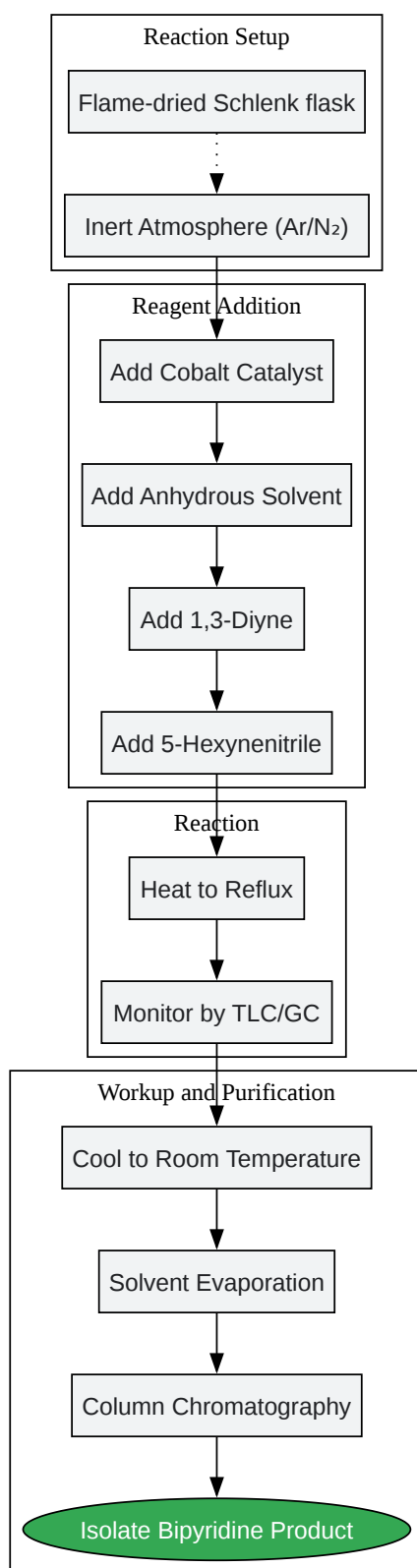
Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide in anhydrous DMSO.
- Slowly add 5-chloro-1-pentyne to the stirred solution at room temperature.
- Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
- Extract the aqueous layer multiple times with ether.
- Combine the organic extracts and wash them with brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purify the crude product by vacuum distillation to obtain pure **5-Hexynenitrile**.

Characterization: The identity and purity of the synthesized **5-Hexynenitrile** can be confirmed by comparing its spectroscopic data (^1H NMR, ^{13}C NMR, IR, and MS) with the known values.[\[4\]](#)
[\[7\]](#)[\[8\]](#)[\[9\]](#)





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